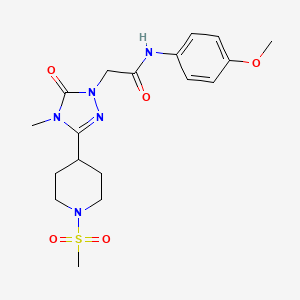

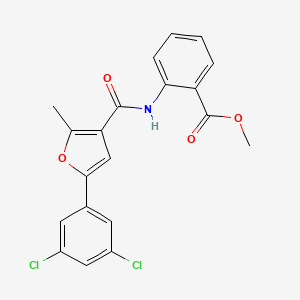

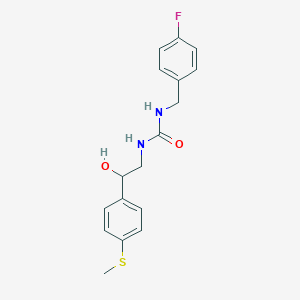

![molecular formula C20H18N2OS B2863880 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313366-01-7](/img/structure/B2863880.png)

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically through the inhibition of the C-Met receptor tyrosine kinase .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the reaction of 2-bromodimedone with cyanothioacetamide . This reaction yielded a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative .Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study was performed on 48 novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives . The study used multiple linear regression, multiple nonlinear regression, and artificial neural networks .Chemical Reactions Analysis

The reactivity of a similar compound, 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative, towards some chemical reagents was observed to produce different heterocyclic derivatives .Applications De Recherche Scientifique

Anticancer Activity

This compound has been studied for its potential as an anticancer agent . It has shown promise in inhibiting the c-Met receptor tyrosine kinase, which plays a crucial role in the development and progression of cancer . The inhibition of this receptor can lead to the suppression of tumor growth and metastasis, making it a valuable target for anticancer drug development.

Microtubule Targeting Agents

Derivatives of this compound have been designed and synthesized to target microtubules, which are essential components of the cell’s structure and play a key role in cell division . By disrupting microtubule dynamics, these derivatives can inhibit cell proliferation, making them effective in the treatment of various malignancies.

Kinase Inhibition

The compound has shown significant activity as a dual kinase inhibitor , particularly against CK2 and GSK3β . Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases, including cancer. Inhibiting these kinases can lead to therapeutic effects in treating these conditions.

Antibacterial Properties

Some derivatives of this compound have exhibited excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . This is particularly important in the context of rising antibiotic resistance, as new antibacterial agents are urgently needed.

DNA Gyrase B Inhibition

The compound’s derivatives have been optimized to act as inhibitors of bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is vital for DNA replication and transcription. Inhibiting GyrB can prevent bacterial growth, serving as a potential strategy for developing new antibiotics.

Drug Design and Optimization

Through computer-aided structure-based optimization, derivatives of this compound have been developed as potential inhibitors of various biological targets . This approach combines theoretical and experimental techniques to enhance the efficacy and selectivity of the compounds, paving the way for the design of new drugs.

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including colorectal cancer .

Mode of Action

The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition prevents the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Biochemical Pathways

The inhibition of the c-Met receptor tyrosine kinase affects the downstream signaling pathways that are involved in cell proliferation, survival, and migration . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in silico . The results of these studies suggest that the compound has drug-like characteristics and could be a promising candidate for further development as an anticancer drug .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of cell death in cancer cells . These effects could potentially lead to a reduction in tumor size and the prevention of metastasis .

Orientations Futures

The future directions for this compound could involve further optimization and in-depth studies as a possible inhibitor . The results of a comparative study based on the evaluation of the predicted properties of ADMET in silico between a candidate molecule and the Crizotinib inhibitor show that the selected molecule can be used as new anticancer drug candidates .

Propriétés

IUPAC Name |

4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAOZFMNBADBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

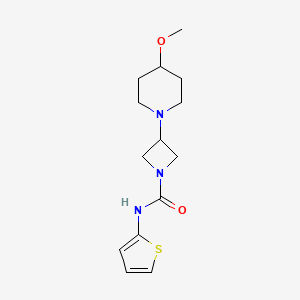

![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)

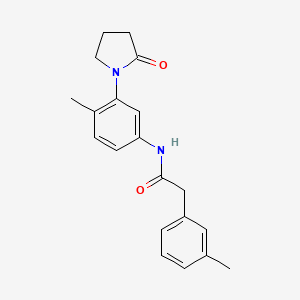

![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)

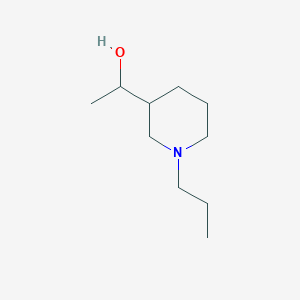

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)

![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)